molecular formula C12H14MnO12 B1144370 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese CAS No. 16351-10-3

2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese

Cat. No. B1144370
CAS RN: 16351-10-3
M. Wt: 405.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also has several hydroxyl (-OH) groups, indicating that it’s a polyol (a type of alcohol with multiple hydroxyl groups). The presence of manganese suggests it might be a coordination compound, where manganese is bonded to the organic molecule .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each requiring specific reagents and reaction conditions . Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a furan ring and multiple hydroxyl groups would significantly influence its structure . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The hydroxyl groups could potentially engage in reactions such as deprotonation, substitution, or condensation . The furan ring might undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without more specific information about the compound, it’s difficult to predict its mechanism of action. If it’s biologically active, its effects would depend on how it interacts with biological molecules. For example, some compounds can bind to enzymes, altering their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some compounds are hazardous due to toxicity, flammability, or reactivity. Proper handling and storage procedures would need to be followed to ensure safety .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For example, if it has biological activity, it might be studied for potential use in medicine or biotechnology. Alternatively, if it has unique physical or chemical properties, it might find applications in materials science or chemistry .

properties

IUPAC Name

2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O6.Mn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/t2*2-,5?;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAQINAUCZUAJS-DDZDWLNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C1C(=C(C(=O)O1)O)O)O)O.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16MnO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102600813

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.